N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole ring, bromination, and subsequent coupling with the dimethylaminopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Purification methods, including crystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profiles, are important factors in determining its suitability for clinical use.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE include other benzamide derivatives with different substituents on the benzo[d]thiazole ring or the dimethylaminopropyl group. Examples include:
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and overall properties. The presence of the bromine atom and the dimethylaminopropyl group can impart distinct characteristics that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3OS.ClH/c1-14-6-7-16(12-15(14)2)20(26)25(11-5-10-24(3)4)21-23-18-9-8-17(22)13-19(18)27-21;/h6-9,12-13H,5,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVXJIWHWKTLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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